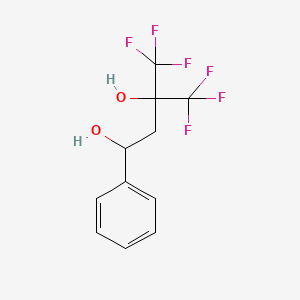
1-Ethoxy-2,4-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,4-diiodobenzene is an organic compound with the molecular formula C8H8I2O. It is a derivative of benzene, where two iodine atoms are substituted at the 2nd and 4th positions, and an ethoxy group is substituted at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2,4-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-ethoxybenzene (phenetole) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the 2nd and 4th positions due to the directing effects of the ethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or vinyl groups.
Reduction Reactions: The compound can be reduced to form 1-ethoxy-2,4-dihydroxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include 1-ethoxy-2,4-dimethoxybenzene or 1-ethoxy-2,4-diaminobenzene.
Coupling: Products include biaryl compounds.
Reduction: The major product is 1-ethoxy-2,4-dihydroxybenzene.
Scientific Research Applications
1-Ethoxy-2,4-diiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ethoxy-2,4-diiodobenzene in chemical reactions involves the activation of the benzene ring through the ethoxy group, which directs electrophilic substitution to the ortho and para positions. The iodine atoms, being good leaving groups, facilitate various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of iodine.
1-Ethoxy-2,4-dibromobenzene: Similar structure but with bromine atoms instead of iodine.
1-Methoxy-2,4-diiodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Ethoxy-2,4-diiodobenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine or bromine atoms. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
CAS No. |
35295-52-4 |
|---|---|
Molecular Formula |
C8H8I2O |
Molecular Weight |
373.96 g/mol |
IUPAC Name |
1-ethoxy-2,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
RKTDECQPQPOQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


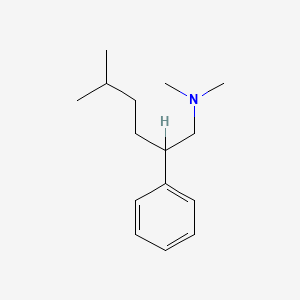
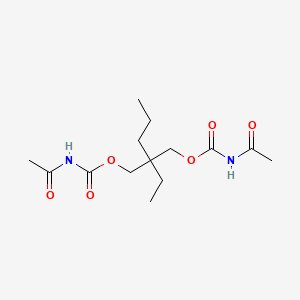
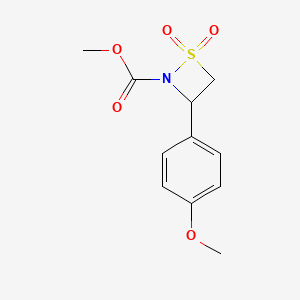

![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
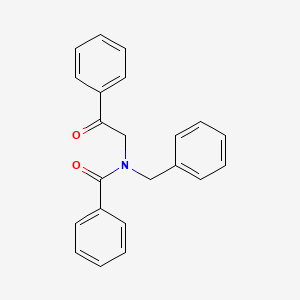
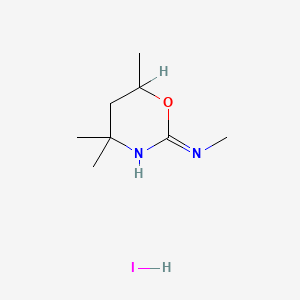
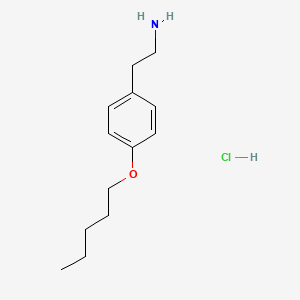
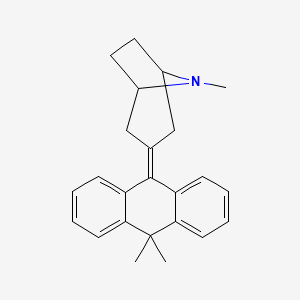
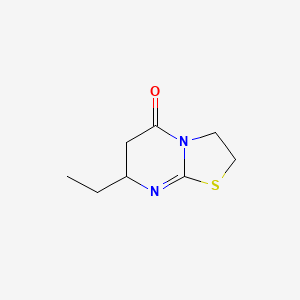
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
